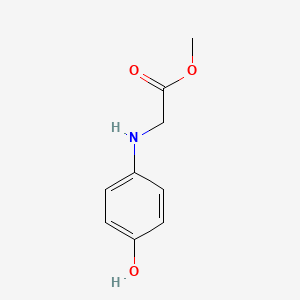

Methyl 2-((4-hydroxyphenyl)amino)acetate

Description

Methyl 2-((4-hydroxyphenyl)amino)acetate (CAS: 247921-34-2) is an organic compound featuring a methyl ester, a 4-hydroxyphenyl group, and an amino linkage. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. This compound is structurally characterized by the presence of a hydrogen-bond-donating amino group and a polar ester moiety, making it a versatile intermediate in pharmaceutical synthesis.

Properties

CAS No. |

247921-34-2; 37763-23-8 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.191 |

IUPAC Name |

methyl 2-(4-hydroxyanilino)acetate |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)6-10-7-2-4-8(11)5-3-7/h2-5,10-11H,6H2,1H3 |

InChI Key |

DKLZRLRMFNWRFB-UHFFFAOYSA-N |

SMILES |

COC(=O)CNC1=CC=C(C=C1)O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A systematic comparison with structurally related compounds reveals key differences in functional groups, solubility, and bioactivity. Below is a detailed analysis:

Physicochemical Properties

- Solubility : The hydrochloride derivative (CAS: 113210-35-8) exhibits higher aqueous solubility than the parent compound due to ionic character .

- LogP: Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate (LogP ~2.5) is more lipophilic than this compound (LogP ~1.2), influencing membrane permeability .

- Hydrogen Bonding: The amino group in the target compound enables stronger hydrogen-bonding interactions compared to non-amino analogues like Methyl 2-(4-hydroxyphenyl)acetate .

Natural Product Isolation

The compound has been isolated from salt-tolerant fungi (Penicillium chrysogenum HK14-01) and plants like Syringa oblata, highlighting its ecological role in stress response .

Pharmaceutical Relevance

- Antimicrobial : Demonstrates moderate activity against Gram-positive bacteria, likely due to hydrogen bonding with bacterial enzymes .

- Precursor for Derivatives: Used to synthesize benzofuran-based anticancer agents (e.g., ) and β3-adrenoreceptor agonists (e.g., Ethyl 2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.